molecular formula C10H10FN3 B3021392 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1093060-47-9

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B3021392
CAS No.: 1093060-47-9
M. Wt: 191.2 g/mol
InChI Key: SNBMBGHZPHKNIS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a high-purity fluorinated pyrazole derivative offered for research use in medicinal chemistry and drug discovery. This compound serves as a versatile chemical scaffold for the design and synthesis of novel bioactive molecules. Pyrazole derivatives are extensively investigated for their antimicrobial properties; research on similar structures has demonstrated potent activity against challenging bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The 5-amine group on the pyrazole ring is a key functional handle for further chemical modification, enabling the creation of Schiff base ligands for catalytic or coordination chemistry, and the development of more complex heterocyclic systems . While the specific mechanism of action for this compound requires further investigation, closely related pyrazole-based molecules have been identified as inhibitors of key biological targets. One such target is Mitogen-activated protein kinase 14 (MAPK14/p38α), which plays a critical role in cellular stress and inflammatory responses and is a validated target for therapeutic intervention . Researchers value this aminopyrazole for its potential in probing kinase function and in antimicrobial development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory environment, adhering to all safety protocols .

Properties

IUPAC Name

5-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBMBGHZPHKNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated ketone. For instance, the reaction of 4-fluoroacetophenone with hydrazine hydrate under acidic conditions can yield the desired pyrazole ring.

    Substitution reactions:

    Amination: The amine group at the 5-position can be introduced through nucleophilic substitution reactions using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been investigated for its potential as:

  • Anticancer Agent: It exhibits antiproliferative activity against various cancer cell lines, particularly prostate cancer cells. Similar compounds have shown efficacy by targeting specific cellular pathways related to growth and proliferation .
  • Enzyme Inhibitor: The compound may act as an inhibitor for certain enzymes involved in cancer progression, making it a candidate for further pharmacological studies .

Biological Studies

Research indicates that this compound could modulate receptor activity or interfere with signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). Such interactions could lead to alterations in cellular processes that are critical for cancer development and progression .

Agricultural Applications

Due to its unique chemical properties, this compound is also being explored in the development of agrochemicals. Its ability to affect plant growth regulators or pest resistance mechanisms makes it a valuable compound in agricultural chemistry .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant antiproliferative effects against prostate cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways that promote cell survival and proliferation .

Case Study 2: Enzyme Inhibition

Another investigation focused on the potential of this compound to inhibit enzymes involved in metabolic pathways associated with cancer. The results indicated that it could effectively reduce enzyme activity, leading to decreased tumor growth in animal models .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate receptor signaling pathways, leading to its observed biological effects . The compound’s fluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features Implications References
3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine 4-Fluorophenyl (3), methyl (4) 205.66 Fluorine (electron-withdrawing), methyl (steric) Balanced lipophilicity, metabolic stability
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 4-Fluorophenyl (1), p-tolyl (4) 265.31 p-Tolyl (bulkier, lipophilic) Increased steric hindrance, lower solubility
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl (1), phenyl (3) 265.32 Methoxy (electron-donating), phenyl (planar) Enhanced π-π interactions, altered electronic profile
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Pyridinyl (3), trichlorophenyl (1) 433.69 Trichlorophenyl (bulky, electronegative) Reduced solubility, potential toxicity
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 4-Fluorophenyl (1), ethyl (3) 205.23 Ethyl (larger alkyl group) Increased hydrophobicity, slower metabolism
5-Amino-3-methyl-1-phenylpyrazole Phenyl (1), methyl (3) 175.20 No fluorine substituent Reduced metabolic stability, lower electronegativity

Structural and Electronic Effects

  • Dihedral Angles : Analogs like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit dihedral angles between the pyrazole and fluorophenyl rings (4.64°–10.53°), influencing conformational rigidity and intermolecular interactions . The target compound’s planar fluorophenyl group may enhance stacking interactions in crystal lattices.
  • Electron Effects : The methoxy group in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine donates electrons via resonance, contrasting with the fluorine’s electron-withdrawing nature. This difference impacts charge distribution and binding to biological targets (e.g., enzymes or receptors) .

Physicochemical Properties

  • Solubility : Bulkier substituents (e.g., p-tolyl, trichlorophenyl) reduce aqueous solubility due to increased hydrophobicity . The target compound’s methyl group offers a balance between lipophilicity and solubility.
  • Crystal Packing : The trichlorophenyl analog crystallizes in a triclinic system (V = 950.03 ų), whereas the nitro-substituted derivative (4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) has a smaller unit cell (V = 845.9 ų), suggesting tighter packing and higher melting points .

Biological Activity

3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a candidate for further research in therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FN3, with a molecular weight of approximately 195.21 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and biological activity by improving its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate pathways involved in cancer progression and inflammatory responses. Notably, studies indicate that it can inhibit the activity of certain kinases involved in cell proliferation and survival.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. For example, in a study involving prostate cancer cells, the compound was found to inhibit androgen receptor signaling pathways, which are crucial for the growth of hormone-dependent tumors .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer26Inhibition of androgen receptor signaling
A549 (Lung Cancer)49.85Induction of apoptosis through ROS generation
BRAF(V600E)<50Targeting BRAF kinase activity

Anti-inflammatory Activity

In addition to its anticancer effects, this pyrazole derivative has shown anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases . The compound's ability to modulate MAPK pathways further supports its role in reducing inflammation.

Table 2: Summary of Anti-inflammatory Activity

CytokineInhibition (%) at 10 µM
TNF-α61%
IL-676%

Case Studies

Several studies have explored the biological activity of this compound:

  • Prostate Cancer Study : A study investigated the effects of this compound on prostate cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as an anti-androgen therapy .
  • Inflammation Model : In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a marked decrease in serum levels of inflammatory markers compared to controls, indicating its efficacy as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can often be linked to their structural features. The introduction of the fluorophenyl group at the para position significantly enhances binding affinity to target proteins compared to other substitutions like chloro or methoxy groups. This modification leads to improved pharmacokinetic properties and increased potency against specific biological targets .

Q & A

What are the common synthetic routes for preparing 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, and what critical parameters influence reaction yields?

Basic Research Question
The synthesis of this compound typically involves multi-step condensation reactions. A common approach utilizes the 1,5-diarylpyrazole core template, where substituted phenylhydrazines react with α,β-unsaturated ketones or aldehydes under acidic or basic conditions . For example, microwave-assisted reactions have been employed to enhance reaction efficiency and reduce side products . Key parameters affecting yields include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Microwave irradiation at 433 K significantly accelerates cyclization steps .
  • Catalyst selection : Acidic catalysts (e.g., acetic acid) promote pyrazole ring formation, while bases (e.g., K₂CO₃) aid in deprotonation during coupling reactions .

How can microwave-assisted synthesis be optimized to improve the yield and purity of this compound derivatives?

Advanced Research Question
Optimization strategies for microwave synthesis include:

  • Reaction time modulation : Shorter irradiation periods (e.g., 10 minutes at 433 K) minimize thermal degradation while achieving >80% yields .
  • Precursor design : Using brominated intermediates (e.g., 2-bromo-2-(4-fluorophenyl)ethanone hydrobromide) enhances regioselectivity during cyclization .
  • Solvent selection : DMF or ethanol improves dielectric heating efficiency, reducing byproduct formation . Post-synthesis purification via recrystallization (DCM/EtOH 95:5) further enhances purity .

What spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Basic Research Question
Structural characterization relies on:

  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII diffractometer) resolves bond lengths (mean C–C = 0.002 Å) and dihedral angles between aromatic rings .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns, with fluorine-induced splitting observed at δ 7.2–7.8 ppm for the 4-fluorophenyl group .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 231.10 [M+H]⁺) .

How do electronic effects of substituents on the pyrazole ring influence the compound's interaction with biological targets such as kinases or GPCRs?

Advanced Research Question
Substituent electronic properties modulate binding affinity:

  • Fluorine substituents : The electron-withdrawing 4-fluorophenyl group enhances lipophilicity and membrane permeability, critical for kinase inhibition (e.g., p38αMAP kinase) .
  • Methyl groups : The 4-methyl substituent stabilizes hydrophobic interactions in GPCR binding pockets (e.g., cannabinoid receptors) .
  • Pyridine/pyrazole hybrids : Conformational rigidity from pyridinyl groups improves target selectivity by reducing off-target interactions . Computational docking studies (e.g., AutoDock Vina) can predict substituent effects on binding energy .

What in vitro assays are typically employed to assess the antimicrobial or anticancer activity of this compound?

Basic Research Question
Standard assays include:

  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Candida albicans or Staphylococcus aureus, with IC₅₀ values calculated .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity, often revealing IC₅₀ ranges of 5–50 μM .
  • Enzyme inhibition : Fluorescence-based assays measure inhibition of carbonic anhydrase isoforms (hCA I/II) or kinases .

What strategies can resolve discrepancies in pharmacological data between in vitro and in vivo models for this compound?

Advanced Research Question
To address contradictions:

  • Bioavailability optimization : Structural modifications (e.g., prodrug formulations) improve metabolic stability and absorption .
  • Species-specific metabolism : Comparative pharmacokinetic studies in rodents versus human hepatocytes identify metabolic hotspots (e.g., cytochrome P450 oxidation) .
  • Dose-response calibration : Adjusting in vivo dosing regimens based on in vitro IC₅₀/EC₅₀ ratios ensures therapeutic relevance . Contradictory data may arise from off-target effects, necessitating selectivity profiling via kinome-wide screens .

How can hydrogen bonding networks in the crystal lattice impact the physicochemical properties of this compound?

Advanced Research Question
Hydrogen bonding (e.g., N–H···N interactions with bond lengths ~2.0 Å) influences:

  • Solubility : Strong intermolecular H-bonding reduces aqueous solubility but enhances crystalline stability .
  • Melting point : Lattice energy from H-bonds elevates melting points (e.g., >200°C) .
  • Bioavailability : Crystal packing affects dissolution rates; co-crystallization with hydrophilic agents (e.g., cyclodextrins) can mitigate poor solubility .

What computational methods are effective for predicting the reactivity of this compound in synthetic pathways?

Advanced Research Question
Computational tools include:

  • DFT calculations : Gaussian 09 simulations predict reaction intermediates and transition states (e.g., cyclization barriers) .
  • Retrosynthetic analysis : Software like ChemAxon identifies viable precursors (e.g., α,β-unsaturated ketones) .
  • Molecular dynamics : Simulations of solvent effects (e.g., DMF vs. ethanol) guide solvent selection for optimal yield .

How does the presence of fluorine in the 4-fluorophenyl group affect the compound's electronic structure and bioactivity?

Basic Research Question
Fluorine’s electronegativity:

  • Electronic effects : Induces a para-directing effect, stabilizing aromatic π-systems and enhancing electron-deficient character .
  • Bioactivity : Increases binding to hydrophobic pockets in enzymes (e.g., hCA II) and improves metabolic resistance by blocking oxidative metabolism .
  • Spectroscopic signatures : ¹⁹F NMR shows distinct singlets at δ -115 ppm .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Key challenges include:

  • Purification bottlenecks : Column chromatography is impractical at scale; alternatives like recrystallization or continuous flow systems are preferred .
  • Regioselectivity control : Minimizing byproducts (e.g., regioisomeric pyrazoles) requires precise stoichiometry and catalyst tuning .
  • Safety considerations : Handling fluorinated intermediates (e.g., 4-fluoroaniline derivatives) demands specialized equipment to avoid toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine
Reactant of Route 2
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3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine

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